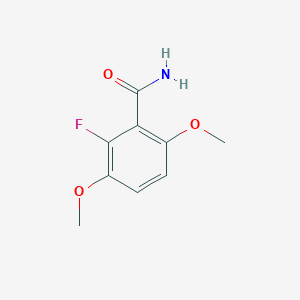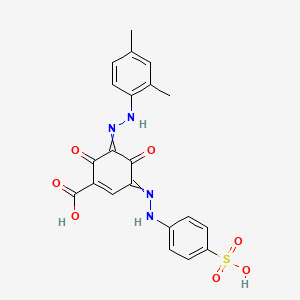
2-Fluoro-3,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3,6-dimethoxybenzamide is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzamide, characterized by the presence of fluorine and methoxy groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,6-dimethoxybenzamide can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and yields high purity products. Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and efficient pathway provides a high yield of benzamide derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of ultrasonic irradiation and green catalysts is preferred for its eco-friendly nature and high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3,6-dimethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Condensation Reactions: The amide group can react with carboxylic acids and amines to form new amide derivatives.
Common Reagents and Conditions
Nucleophilic Fluorination: Fluoride salts in polar aprotic solvents.
Condensation: Diatomite earth@IL/ZrCl4 under ultrasonic irradiation.
Major Products
The major products formed from these reactions include various substituted benzamides and fluorinated aromatic compounds, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-Fluoro-3,6-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antibacterial and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups enhances its binding affinity to certain proteins and enzymes, leading to various biological effects. For example, fluorinated benzamides have been shown to inhibit the activity of specific bacterial enzymes, contributing to their antibacterial properties .
Comparaison Avec Des Composés Similaires
2-Fluoro-3,6-dimethoxybenzamide can be compared with other similar compounds, such as:
2,6-Difluoro-3-methoxybenzamide: Known for its strong hydrophobic interactions and non-planar conformation, which enhances its binding to target proteins.
3-Methoxybenzamide: Lacks the fluorine atoms, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable intermediate in organic synthesis, a promising candidate in drug discovery, and a useful compound in industrial applications.
Propriétés
Formule moléculaire |
C9H10FNO3 |
|---|---|
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
2-fluoro-3,6-dimethoxybenzamide |
InChI |
InChI=1S/C9H10FNO3/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,1-2H3,(H2,11,12) |
Clé InChI |
QTAFGSQYERBLLO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)OC)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![((+/-)(1'alpha,2'alpha,3'beta,4'alpha)-2-Amino-1,9-dihydro-9-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-purin-6-one](/img/structure/B13839189.png)
![[(2R,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate](/img/structure/B13839194.png)
![(2S)-2-amino-2-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13839195.png)
![sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate](/img/structure/B13839202.png)




![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)



